TAK-683 acetate

KISS1R Receptor Binding SAR

TAK-683 acetate is a synthetic nonapeptide analog of metastin/kisspeptin that functions as a potent full agonist of the KISS1 receptor (KISS1R, also known as GPR54). The compound features key structural modifications—including N-terminal acetylation, D-amino acid substitutions at positions 46 and 47, an azaGly residue at position 51, and an Nω-methylarginine at position 53—that confer substantially improved metabolic stability relative to the endogenous metastin(45–54) fragment.

Molecular Formula C66H87N17O15
Molecular Weight 1358.5 g/mol
CAS No. 1470374-23-2
Cat. No. B10828506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-683 acetate
CAS1470374-23-2
Molecular FormulaC66H87N17O15
Molecular Weight1358.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.CC(=O)O
InChIInChI=1S/C64H83N17O13.C2H4O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;1-2(3)4/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);1H3,(H,3,4)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1
InChIKeyLLKKPEATBPXPAG-NTIGNGKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TAK-683 Acetate for Research Procurement: KISS1R Agonist Profile and Chemical Identity


TAK-683 acetate is a synthetic nonapeptide analog of metastin/kisspeptin that functions as a potent full agonist of the KISS1 receptor (KISS1R, also known as GPR54) . The compound features key structural modifications—including N-terminal acetylation, D-amino acid substitutions at positions 46 and 47, an azaGly residue at position 51, and an Nω-methylarginine at position 53—that confer substantially improved metabolic stability relative to the endogenous metastin(45–54) fragment [1]. TAK-683 acetate demonstrates high-affinity receptor binding with an IC50 of 170 pM and agonistic EC50 values of 0.96 nM and 1.6 nM for human and rat KISS1R, respectively [2]. It is supplied as the acetate salt form with CAS 1470374-23-2 and is intended for research applications in endocrinology and oncology .

TAK-683 Acetate Differentiation: Why KISS1R Agonists and Metastin Analogs Cannot Be Interchanged


KISS1R agonists constitute a structurally and pharmacologically heterogeneous class wherein even closely related peptide analogs exhibit meaningfully divergent receptor binding affinities, in vivo stability profiles, and testosterone-suppressive potencies . While the endogenous shortest active fragment Kp-10 serves as the functional baseline, its rapid proteolytic degradation in plasma renders it unsuitable for sustained in vivo studies [1]. Within the Takeda investigational series, TAK-448 and TAK-683—both nonapeptides derived from the same optimization campaign—demonstrate a reproducible 3-fold difference in receptor binding and agonistic activity, resulting in distinct dose-response characteristics for testosterone suppression [2]. Furthermore, the acetate salt form of TAK-683 exhibits formulation properties distinct from the TFA salt and free base forms, affecting solubility and compatibility with aqueous experimental systems . These quantitative and qualitative differences underscore that generic substitution among KISS1R agonists introduces uncontrolled variables that can confound experimental reproducibility and invalidate cross-study comparisons. The evidence below quantifies these specific differentiation points.

TAK-683 Acetate Quantitative Differentiation: Comparator-Based Evidence for Procurement Decision-Making


TAK-683 vs TAK-448: 3-Fold Higher Receptor Binding Affinity and Agonistic Potency at Rat KISS1R

In a direct head-to-head comparison using identical assay conditions, TAK-683 demonstrated approximately 3-fold more potent receptor binding affinity and agonistic activity for rat KISS1R compared to the closely related investigational analog TAK-448 [1]. Both compounds were evaluated as full agonists with activity comparable to the natural peptide Kp-10, but the potency differential between the two synthetic nonapeptides was quantitatively reproducible [1].

KISS1R Receptor Binding SAR

TAK-683 Continuous Infusion: Lower Effective Dose Threshold for Testosterone Suppression vs GnRH Agonist Leuprolide

Continuous subcutaneous infusion studies in male rats established that TAK-683 achieves rapid and profound plasma testosterone suppression to castrate levels at threshold doses that compare favorably to the clinical standard leuprolide [1]. The minimum effective infusion rate for TAK-683 to reduce plasma testosterone to castrate levels within 3–7 days was ≥30 pmol/h (approximately 2.1 nmol/kg/day), while TAK-448 required a lower threshold of ≥10 pmol/h (~0.7 nmol/kg/day) [1]. Importantly, the suppressive effects of both kisspeptin analogs were described as more rapid and profound than those induced by the GnRH agonist analog leuprolide treatment under comparable experimental conditions [1]. Optimization studies from the parent discovery program further indicated that TAK-683 suppressed plasma testosterone in rats at lower doses than those required for leuprolide [2].

Testosterone Suppression In Vivo Pharmacology Endocrinology

TAK-683-SR(1M) One-Month Depot: Sustained Testosterone Suppression and Superior PSA Control vs GnRH Agonist Depot

In a direct comparative study of one-month sustained-release depot formulations, TAK-683-SR(1M) maintained plasma TAK-683 free form (TAK-683F) at detectable levels for at least 4 weeks before clearance from the circulation [1]. Both TAK-448-SR(1M) and TAK-683-SR(1M) demonstrated better testosterone control than TAP-144-SR(1M) (the one-month depot formulation of leuprolide) in male rats [1]. In the JDCaP androgen-dependent prostate cancer xenograft rat model, both TAK-448-SR(1M) and TAK-683-SR(1M) showed better prostate-specific antigen (PSA) control than TAP-144-SR(1M) [1]. The profound suppressive effects on plasma testosterone were maintained in dose-dependent manners before recovery toward normal levels [1]. Acute administration studies further established that TAK-683 reduced plasma PSA in the JDCaP model independent of the depot formulation [2].

Sustained Release PK/PD Prostate Cancer Model

TAK-683 Acetate: Improved Metabolic Stability Through AzaGly and D-Amino Acid Modifications vs Endogenous Metastin(45-54)

TAK-683 acetate incorporates critical structural modifications—including N-terminal acetylation, D-amino acid substitutions at positions 46 and 47 (d-Tyr46, d-Pya(4)47), an azaGly residue at position 51, and an Nω-methylarginine at position 53—that were specifically engineered to overcome the rapid proteolytic inactivation observed with the endogenous metastin(45–54) fragment [1]. The parent metastin(45–54) peptide, while possessing 10-fold higher receptor-binding affinity than full-length metastin, undergoes rapid inactivation in rodent plasma [1]. The optimization campaign that yielded compound 26—the direct precursor to TAK-683 and TAK-448—achieved KISS1R binding affinities comparable to metastin(45–54) while demonstrating improved serum stability [1]. TAK-683 is consistently characterized in product specifications as having improved metabolic stability relative to endogenous peptide ligands .

Metabolic Stability Peptide Engineering Proteolytic Resistance

TAK-683 Human KISS1R EC50: 0.96 nM vs Rat KISS1R EC50: 1.6 nM—Species-Specific Potency Differential

In standardized receptor activation assays, TAK-683 acetate exhibits species-dependent potency with EC50 values of 0.96 nM for human KISS1R and 1.6 nM for rat KISS1R, representing an approximately 1.7-fold higher potency at the human receptor . This species differential is reproducible and has been consistently reported across multiple independent product characterizations [1][2]. For context, the endogenous ligand Kp-10 shows comparable potency across species, while the closely related analog TAK-448 demonstrates the inverse species preference with higher potency at rat versus human KISS1R in some assay systems [3].

Species Potency In Vitro Pharmacology KISS1R

TAK-683 Acetate vs TAK-683 Free Base vs TAK-683 TFA: Salt Form Differentiation for Formulation Compatibility

TAK-683 is commercially available in multiple salt forms—acetate (CAS 1470374-23-2), TFA (trifluoroacetate), and free base (CAS 872719-49-8)—each with distinct physicochemical properties that affect experimental compatibility [1]. The acetate salt is the preferred form for in vivo studies due to its physiological compatibility and reduced cytotoxicity compared to TFA salts, which can introduce confounding effects in sensitive cellular assays . The molecular weight of TAK-683 acetate is 1358.5 g/mol with formula C66H87N17O15, compared to 1298.45 g/mol (C64H83N17O13) for the free base [1][2]. Aqueous solutions of TAK-683 at 20 mg/mL exhibit gel formation properties that researchers must account for in formulation design [3].

Salt Form Solubility Formulation

TAK-683 Acetate Optimal Research Applications: Evidence-Guided Experimental Scenarios


Androgen-Dependent Prostate Cancer Xenograft Studies Requiring Sustained Testosterone Suppression and PSA Monitoring

TAK-683 acetate is directly indicated for studies in the JDCaP androgen-dependent prostate cancer rat xenograft model, where it has demonstrated quantifiable reduction in plasma prostate-specific antigen (PSA) levels [1]. The one-month sustained-release depot formulation TAK-683-SR(1M) maintains detectable TAK-683F plasma levels for ≥4 weeks and provides better testosterone control and better PSA control compared to the GnRH agonist depot standard TAP-144-SR(1M) [2]. This established preclinical efficacy profile makes TAK-683 the appropriate selection for investigators evaluating KISS1R-mediated androgen deprivation strategies as an alternative to GnRH analog-based approaches.

In Vivo Studies of Hypothalamic-Pituitary-Gonadal Axis Modulation Requiring Defined Dose-Response Parameters

For experiments requiring precise modulation of the reproductive endocrine axis, TAK-683 acetate provides a well-characterized dose-response relationship: continuous subcutaneous infusion at ≥30 pmol/h (~2.1 nmol/kg/day) induces castrate-level plasma testosterone suppression within 3–7 days that is sustained throughout 4-week dosing periods [1]. The compound's effects on plasma LH, FSH, and testosterone have been quantified across multiple dose levels (0.008–8 μmol/kg daily and continuous infusion paradigms), enabling precise experimental design for studies of GnRH pulse generator function, gonadotropin secretion, and reproductive hormone feedback loops [1].

Comparative Pharmacology Studies of KISS1R Agonists with Distinct Potency and Species-Selectivity Profiles

TAK-683 acetate is particularly suited for comparative studies with TAK-448 due to their well-documented differential pharmacology: TAK-683 demonstrates approximately 3-fold more potent receptor binding and agonistic activity at rat KISS1R than TAK-448 [1]. Additionally, TAK-683 exhibits higher potency at human KISS1R (EC50 0.96 nM) versus rat KISS1R (EC50 1.6 nM), a species-selectivity pattern that differs from TAK-448 [2]. These quantifiable differences enable side-by-side investigations of structure-activity relationships, species-specific receptor pharmacology, and the functional consequences of varying KISS1R agonist potencies on downstream endocrine and tumor-suppressive outcomes.

Peptide Stability and Formulation Development Studies with Engineered Proteolytic Resistance

TAK-683 acetate incorporates defined structural modifications—azaGly51, Arg(Me)53, and D-amino acid substitutions at positions 46–47—that confer improved metabolic stability relative to endogenous metastin fragments, as established through the parent compound 26 SAR optimization studies [1]. This engineered proteolytic resistance makes TAK-683 an appropriate reference compound for studies investigating peptide stability enhancement strategies, serum degradation kinetics, and formulation development for sustained-release depot technologies. Researchers should note the 20 mg/mL aqueous solution gel formation property when designing formulation experiments [2] and should select the acetate salt form for in vivo compatibility rather than TFA salt forms [3].

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